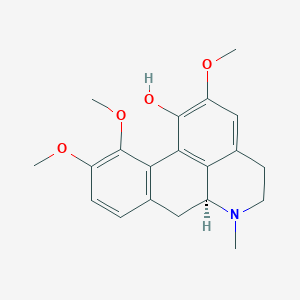
Daidzein-4,7-diglucoside
Overview
Description
Daidzein-4,7-diglucoside is a naturally occurring isoflavone glycoside found in leguminous plants such as soybeans. It is a derivative of daidzein, an isoflavone known for its phytoestrogenic properties. The compound has a molecular formula of C27H30O14 and a molecular weight of 578.52 g/mol . This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Daidzein-4’,7-diglucoside is a natural product that can be isolated from Radix puerariae It is known that daidzein, a related compound, has various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol effects .
Mode of Action
It is known that daidzein, a related compound, acts as a phytoestrogen . Phytoestrogens are plant-derived compounds with estrogen-like effects, which can bind to estrogen receptors and mimic the action of endogenous estrogens .
Biochemical Pathways
Daidzein, a related compound, is known to affect various pathways due to its multiple biological activities such as anti-inflammatory, antioxidant, and estrogen functions .
Result of Action
Daidzein, a related compound, is known to have health benefit effects such as antidipsotropic action, anticancer cell proliferation, attenuating diabetic complications, and improving vascular function .
Action Environment
It is known that the bioavailability of daidzein, a related compound, can be potentiated by an extract of radix puerariae .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of daidzein-4,7-diglucoside typically involves the glycosylation of daidzein. One common method is the enzymatic hydrolysis of daidzin in deep eutectic solvents. This method is eco-friendly and highly efficient, achieving a yield of up to 97.53% . The reaction conditions involve the use of deep eutectic solvents such as choline chloride and ethylene glycol in a 2:1 ratio, with the reaction carried out at 30°C .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as soybeans. The process includes steps like solvent extraction, chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Daidzein-4,7-diglucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its aglycone form, daidzein.
Substitution: Glycosylation and other substitution reactions can modify its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Enzymes like β-glucosidase are commonly used for glycosylation reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Daidzein.
Substitution: Various glycosylated derivatives.
Scientific Research Applications
Daidzein-4,7-diglucoside has a wide range of scientific research applications:
Comparison with Similar Compounds
Daidzin: A 7-O-glucoside of daidzein, known for its antioxidant and anti-inflammatory properties.
Genistin: Another isoflavone glycoside with similar health benefits.
Puerarin: A glycoside of daidzein with additional cardiovascular benefits.
Uniqueness: Daidzein-4,7-diglucoside is unique due to its dual glycosylation, which enhances its water solubility and bioavailability compared to other isoflavone glycosides . This makes it particularly valuable for applications in functional foods and nutraceuticals .
Properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c28-8-17-20(31)22(33)24(35)26(40-17)38-12-3-1-11(2-4-12)15-10-37-16-7-13(5-6-14(16)19(15)30)39-27-25(36)23(34)21(32)18(9-29)41-27/h1-7,10,17-18,20-29,31-36H,8-9H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEWSCDQMVNOJP-IPOZFMEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201934 | |
| Record name | Daidzein-4,7-diglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53681-67-7 | |
| Record name | Daidzein 4′,7-diglucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53681-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daidzein-4,7-diglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053681677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daidzein-4,7-diglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main biological activities of Daidzein-4,7-diglucoside?
A1: this compound exhibits various biological activities, particularly in relation to menopausal symptoms and metabolic diseases. Studies using ovariectomized rat models have shown that this compound can improve lipid metabolism, potentially by influencing female sex hormone-related pathways like estrogen signaling. [] It has also demonstrated potential as a monoamine oxidase B inhibitor, suggesting possible applications in Alzheimer's disease treatment. [] Additionally, research suggests its involvement in regulating the NF-kappa B signaling pathway, which could contribute to anti-inflammatory effects beneficial for conditions like myocardial infarction. [, ]
Q2: Which plant sources are rich in this compound?
A2: this compound is primarily found in plants belonging to the Pueraria genus, commonly known as Kudzu. It is particularly abundant in the roots of Pueraria lobata and Pueraria thomsonii. [, , , ] Studies have identified this compound in both the roots and vines of Pueraria lobata, with the roots showing higher concentrations. []
Q3: How does this compound compare to other isoflavones found in Pueraria species?
A3: While this compound is present in Pueraria species, other isoflavones like puerarin and daidzin are typically found in higher concentrations, especially in the roots. [] Interestingly, one study found that while daidzin itself had a weaker effect on ethanol intake suppression in hamsters, a crude extract of Pueraria lobata containing daidzin, including this compound, showed significantly higher efficacy. This suggests a potential synergistic effect of this compound with other components in the extract, possibly enhancing daidzin bioavailability. []
Q4: What are the potential applications of this compound in treating diseases?
A4: Research suggests potential therapeutic applications of this compound in various diseases:
- Menopause-related metabolic diseases: It shows promise in alleviating lipid metabolism imbalances associated with menopause. []
- Alzheimer's disease: Its monoamine oxidase B inhibitory activity suggests potential for managing Alzheimer's. []
- Myocardial infarction: By potentially regulating the NF-kappa B signaling pathway, it might contribute to anti-inflammatory effects beneficial for myocardial infarction. [, ]
- Coronavirus infection: Network pharmacology analysis indicates possible antiviral activity by targeting proteins like NTRK2, PRKCα, and TNF and modulating pathways like PI3K-Akt/mTOR. []
Q5: How is this compound typically isolated and characterized?
A5: Various techniques are employed for isolation and characterization:
- Extraction: Methods like ionic-liquid-based ultrasound-assisted extraction are used to extract this compound from plant material. []
- Separation: Techniques such as counter-current chromatography and semi-preparative liquid chromatography are employed to isolate and purify this compound. []
- Identification and Quantification: High-performance liquid chromatography coupled with mass spectrometry (HPLC-ESI-MSD-TOF and MS-MS) are valuable tools for identifying and quantifying this compound in plant extracts. [, ] TLC-densitometry has also been employed for quantification. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















